Cas no 2186-33-6 (2-Propenamide,2-methyl-N-2-propen-1-yl-)
2-Propenamide,2-methyl-N-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,2-methyl-N-2-propen-1-yl-
- 2-methyl-N-prop-2-enylprop-2-enamide
- N-Allyl MethacrylaMide
- allyl methacrylamide
- EINECS 218-576-9
- Methacrylsaeure-allylamid
- N-allyl-2-methyl-acrylamide
- N-Allyl-methacrylamid
- N-Allyl-methacrylsaeureamid
- 3Z22EY4W9R
- FT-0723683
- AKOS006345454
- 2186-33-6
- 2-Methyl-N-2-propen-1-yl-2-propenamide
- SCHEMBL30604
- N-Allylmethacrylamide
- 2-Propenamide, 2-methyl-N-2-propen-1-yl-
- EN300-7606155
- NS00026979
- 2-methyl-N-(prop-2-en-1-yl)prop-2-enamide
- DTXSID30176262
-
- MDL: MFCD00078334
- Inchi: 1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9)
- InChI Key: GROXSGRIVDMIEN-UHFFFAOYSA-N
- SMILES: O=C(C(=C)C)NCC=C
Computed Properties
- Exact Mass: 125.08400
- Monoisotopic Mass: 125.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 1.1
Experimental Properties
- Density: 0.894
- Boiling Point: 251.5°Cat760mmHg
- Flash Point: 139°C
- Refractive Index: 1.446
- PSA: 29.10000
- LogP: 1.25560
2-Propenamide,2-methyl-N-2-propen-1-yl- Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Propenamide,2-methyl-N-2-propen-1-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB109769-2 g |
N-Allyl methacrylamide, 95%; . |
2186-33-6 | 95% | 2g |
€132.00 | 2021-09-17 | |
| abcr | AB109769-5 g |
N-Allyl methacrylamide, 95%; . |
2186-33-6 | 95% | 5g |
€217.80 | 2021-09-17 | |
| eNovation Chemicals LLC | D132365-100g |
N-ALLYLMETHACRYLAMIDE |
2186-33-6 | 95% | 100g |
$1485 | 2024-08-03 | |
| Enamine | EN300-7606155-0.05g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 0.05g |
$88.0 | 2025-03-22 | |
| Enamine | EN300-7606155-0.1g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 0.1g |
$132.0 | 2025-03-22 | |
| Enamine | EN300-7606155-0.25g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 0.25g |
$188.0 | 2025-03-22 | |
| Enamine | EN300-7606155-0.5g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 0.5g |
$353.0 | 2025-03-22 | |
| Enamine | EN300-7606155-1.0g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 1.0g |
$470.0 | 2025-03-22 | |
| Enamine | EN300-7606155-2.5g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 2.5g |
$923.0 | 2025-03-22 | |
| Enamine | EN300-7606155-5.0g |
2-methyl-N-(prop-2-en-1-yl)prop-2-enamide |
2186-33-6 | 93.0% | 5.0g |
$1364.0 | 2025-03-22 |
2-Propenamide,2-methyl-N-2-propen-1-yl- Related Literature
-
Wen Tang,Matthew L. Becker Chem. Soc. Rev. 2014 43 7013
-
Panittha Damsongsang,Voravee P. Hoven,Shin-ichi Yusa New J. Chem. 2021 45 12776
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G. C. Corfield Chem. Soc. Rev. 1972 1 523
Additional information on 2-Propenamide,2-methyl-N-2-propen-1-yl-
Introduction to 2-Propenamide,2-methyl-N-2-propen-1-yl- (CAS No: 2186-33-6)
2-Propenamide,2-methyl-N-2-propen-1-yl-, identified by the Chemical Abstracts Service Number (CAS No) 2186-33-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This amide derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's molecular structure, featuring a propenyl group and a methyl-substituted nitrogen atom, contributes to its reactivity and versatility, making it a valuable candidate for further exploration in drug discovery and material science.
The synthesis of 2-Propenamide,2-methyl-N-2-propen-1-yl- involves intricate organic reactions that highlight the compound's chemical properties. The presence of a double bond in the propenyl side chain and the amide functional group allows for various transformations, including polymerization, condensation reactions, and functionalization at multiple sites. These characteristics make the compound a promising intermediate in the development of novel polymers, agrochemicals, and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound, enabling researchers to explore its potential more effectively.
In the realm of pharmaceutical research, 2-Propenamide,2-methyl-N-2-propen-1-yl- has been studied for its pharmacological properties. The amide group is a common motif in bioactive molecules, often contributing to their solubility and bioavailability. The specific arrangement of substituents in this compound may influence its interactions with biological targets, making it a candidate for developing new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and signaling pathways relevant to neurological disorders. Preliminary studies suggest that modifications to the side chains could enhance binding affinity and selectivity.
Recent research has also explored the use of 2-Propenamide,2-methyl-N-2-propen-1-yl- as a precursor in the synthesis of more complex molecules. Its structural features allow for facile introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been particularly useful in identifying lead compounds for drug development. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is crucial for industrial applications. The ability to modify its structure without compromising its integrity has opened new avenues for chemical innovation.
The environmental impact of synthesizing and utilizing 2-Propenamide,2-methyl-N-2-propen-1-yl- is another area of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce hazardous byproducts. Researchers have developed more sustainable routes for producing this compound, incorporating catalytic processes that improve yield while reducing energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical practices. Furthermore, the compound's biodegradability and low toxicity profile make it an attractive option for applications where environmental safety is a priority.
In conclusion, 2 Propenamide 2 Methyl N 2 Propen 1 Yl (CAS No: 2186 33 6) represents a fascinating subject of study with diverse applications across multiple scientific disciplines. Its unique chemical properties and synthetic versatility position it as a key intermediate in pharmaceutical development material science and environmental chemistry Its continued exploration promises to yield valuable insights into molecular design and functional materials contributing to advancements in both academic research industrial processes
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